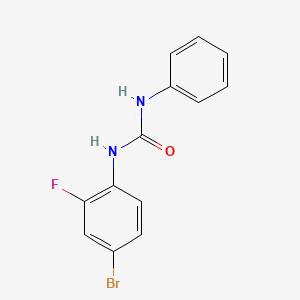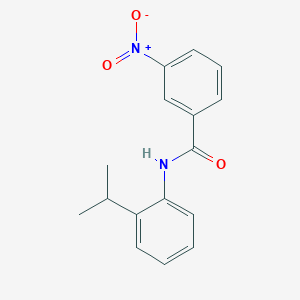
N-(2-isopropylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-3-nitrobenzamide, commonly known as INB, is a chemical compound that has been extensively studied for its potential applications in scientific research. INB is a member of the amide class of compounds and is synthesized through a multi-step process that involves the reaction of 2-isopropylphenylamine with 3-nitrobenzoyl chloride.
作用機序
The mechanism of action of INB is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. INB has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the cell cycle. INB has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
INB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. INB has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, INB has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
実験室実験の利点と制限
INB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and has a high yield. INB is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, one of the main limitations is that it is highly toxic and must be handled with care. In addition, the mechanism of action of INB is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on INB. One area of research is in the development of new cancer treatments. INB has shown promise as a potential cancer treatment, and further research is needed to explore its potential applications. Another area of research is in the development of new treatments for Alzheimer's disease. INB has shown potential as a treatment for Alzheimer's disease, and further research is needed to explore its potential applications. Finally, further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
Conclusion
In conclusion, INB is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and has a number of potential applications in the fields of cancer treatment and Alzheimer's disease. INB has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. Further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
合成法
The synthesis of INB involves a multi-step process. First, 2-isopropylphenylamine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-isopropyl-N-(3-nitrobenzoyl)aniline. This intermediate is then treated with a reducing agent such as sodium dithionite to yield INB. The overall yield of this process is approximately 50%.
科学的研究の応用
INB has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. INB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting the cell cycle. INB has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)14-8-3-4-9-15(14)17-16(19)12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVGWIQERGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

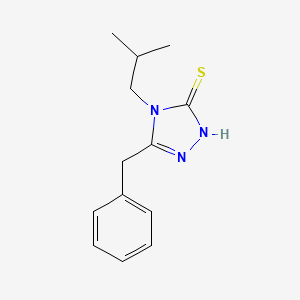
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
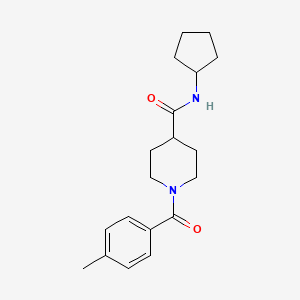
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
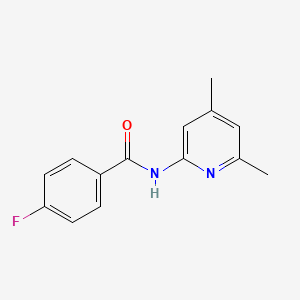
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
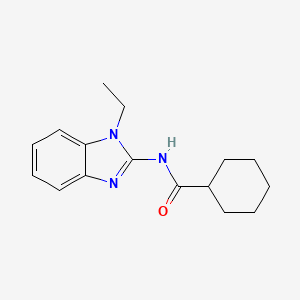
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
